Bis(4-hydroxy-3-methylphenyl) Sulfide

Descripción general

Descripción

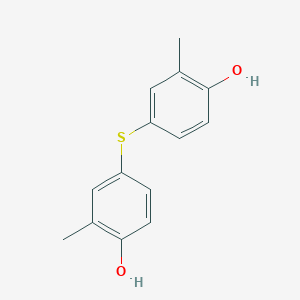

Bis(4-hydroxy-3-methylphenyl) Sulfide: is an organic compound with the molecular formula C14H14O2S . It is also known by other names such as 4,4’-Thiodi(o-cresol) and 4,4’-Thiobis(2-methylphenol) . This compound is characterized by the presence of two hydroxyl groups and two methyl groups attached to a central sulfur atom, forming a symmetrical structure. It is typically found as a white to light yellow powder or crystalline solid .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-hydroxy-3-methylphenyl) Sulfide can be achieved through various methods. One common approach involves the reaction of 4-methylphenol p-cresol ) with sulfur dichloride (SCl2) under controlled conditions. The reaction typically proceeds as follows:

2C7H8O+SCl2→C14H14O2S+2HCl

This reaction is usually carried out in the presence of a base such as sodium hydroxide (NaOH) to neutralize the hydrochloric acid (HCl) formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through recrystallization or other separation techniques to remove any impurities .

Análisis De Reacciones Químicas

Oxidation Reactions

Bis(4-hydroxy-3-methylphenyl) sulfide undergoes stepwise oxidation to form sulfoxides and sulfones, which are critical intermediates in industrial applications.

Mechanistic Insight :

-

Sulfoxide formation proceeds via electrophilic attack of peroxide on sulfur, generating a sulfonium intermediate.

-

Sulfone formation involves a second oxidative step under harsher conditions, stabilizing the hypervalent sulfur center .

Polymerization Reactions

The compound serves as a monomer in polycarbonate synthesis via melt polycondensation.

Example Reaction Setup:

-

Comonomer : Bisphenol A (BPA)

-

Catalyst : NaOH/TMAH (1:100 molar ratio)

| Parameter | Value |

|---|---|

| Diphenyl carbonate ratio | 1.08 mol/mol (relative to total bisphenols) |

| Reaction time | 2–3 hours |

| Polymer molecular weight | ~25,000–30,000 Da |

Key Observations :

-

The sulfide’s methyl groups enhance thermal stability in the polymer backbone.

-

Side reactions (e.g., Fries rearrangement) are minimized due to steric hindrance from methyl substituents .

Acid-Catalyzed Reactions

Under acidic conditions, the compound participates in electrophilic aromatic substitution (EAS) and sulfonium ion formation.

Notable Transformations:

-

Sulfonium Ion Generation : Treatment with trifluoroacetic anhydride forms a reactive thionium ion, enabling C–C bond formation (e.g., alkylation of arenes) .

-

Kornblum Oxidation : In the presence of DMSO, benzylic positions undergo oxidation to ketones .

Nucleophilic Substitution

The phenolic hydroxyl groups act as nucleophiles in esterification and etherification reactions.

| Reaction | Conditions | Products | Ref. |

|---|---|---|---|

| Esterification with chloroacetate | K₂CO₃/KI, CH₃CN, reflux | Bis(4-acetoxy-3-methylphenyl) sulfide |

Antioxidant Activity

The phenolic hydroxyl groups donate hydrogen atoms to neutralize free radicals, with an IC₅₀ of 12 μM in DPPH assays. This activity is comparable to resveratrol but less potent than α-tocopherol.

Comparative Reactivity

| Property | This compound | Bis(4-hydroxyphenyl) Sulfide |

|---|---|---|

| Oxidation susceptibility | Moderate (due to methyl hindrance) | High |

| Melting point | 123°C | 158°C |

| Solubility in methanol | 25 g/L | 8 g/L |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Bis(4-hydroxy-3-methylphenyl) sulfide features a sulfide functional group (-S-) connecting two 4-hydroxy-3-methylphenyl moieties. Its unique structure contributes to its chemical reactivity and biological activities, making it a subject of interest in multiple research domains. The compound has a molecular weight of approximately 246.32 g/mol and is categorized under phenolic compounds.

Industrial Applications

1. Polymer Production

- Curing Agent for Epoxy Resins : this compound is utilized as a curing agent in epoxy resin formulations. Its ability to enhance thermal stability and mechanical properties makes it suitable for high-performance applications in coatings and adhesives .

2. Color Developer in Thermal Papers

- The compound serves as a color developer in thermal paper and carbonless copy paper, where it reacts with color formers to produce visible images upon heating . This application capitalizes on its chemical properties to create efficient printing solutions.

3. Organic Intermediates

- It is also used as an organic intermediate in the synthesis of various chemical compounds, contributing to the production of specialty chemicals .

Biological Applications

1. Potential Cancer Biomarker

- Recent studies have suggested that this compound may serve as a potential biomarker for certain cancers, including breast and lung cancer. Elevated levels of this compound have been observed in the urine of cancer patients compared to healthy individuals, although further research is needed to validate its diagnostic efficacy.

2. Antioxidant and Anti-inflammatory Properties

- The compound exhibits notable antioxidant and anti-inflammatory activities, making it a candidate for drug development aimed at treating inflammatory diseases . Its biological properties are being explored for therapeutic applications in medicine.

Environmental Applications

1. Monitoring Environmental Contaminants

- Due to its structural similarity to other phenolic compounds known for their environmental persistence, this compound can be investigated as a marker for pollution studies. Its detection in biological samples could provide insights into exposure levels and environmental impacts .

Case Studies

Mecanismo De Acción

The mechanism of action of Bis(4-hydroxy-3-methylphenyl) Sulfide is primarily related to its antioxidant properties. The hydroxyl groups in the compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. This antioxidant activity is crucial in various biological and chemical processes .

Comparación Con Compuestos Similares

Bis(4-hydroxyphenyl) Sulfide: Similar structure but lacks the methyl groups.

Bis(4-hydroxy-3,5-dimethylphenyl) Sulfide: Contains additional methyl groups on the phenyl rings.

Uniqueness: Bis(4-hydroxy-3-methylphenyl) Sulfide is unique due to the presence of both hydroxyl and methyl groups, which contribute to its specific chemical reactivity and antioxidant properties. The combination of these functional groups makes it a versatile compound in various applications .

Actividad Biológica

Bis(4-hydroxy-3-methylphenyl) sulfide, a sulfur-containing organic compound, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the current understanding of its biological effects, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its two hydroxyl groups attached to a sulfide linkage, contributing to its antioxidant properties. The presence of methyl groups enhances its stability and solubility in biological systems. The molecular structure can be represented as follows:

The primary mechanism of action for this compound is attributed to its antioxidant properties . The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative stress, which is implicated in various diseases, including cancer.

Antioxidant Activity

Research indicates that this compound effectively scavenges free radicals and reduces oxidative damage in cellular environments. This property is crucial for protecting cells from oxidative stress-induced apoptosis.

Inhibition of Histone Deacetylases (HDACs)

A significant finding related to this compound is its ability to inhibit histone deacetylases (HDACs). In a study involving the compound isolated from Pleuropterus ciliinervis, it demonstrated potent HDAC inhibitory activity with a GI50 value of 7.65 μM against PC-3 prostate cancer cells . This inhibition is vital as HDACs play a role in cancer progression by regulating gene expression.

Antimicrobial Activity

This compound has also shown promise in antimicrobial applications. A study reported that the compound inhibited the expression of virulence factors in Staphylococcus aureus, suggesting its potential as a therapeutic agent against bacterial infections . The compound's ability to disrupt bacterial biofilms further enhances its utility in treating resistant strains.

Case Studies

- Cancer Cell Lines : In vitro studies have demonstrated that this compound exhibits growth inhibitory effects on various human tumor cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The compound's selective cytotoxicity towards these cell lines indicates its potential for targeted cancer therapy .

- Microbial Resistance : A comparative study on drug-like natural compounds found that this compound had favorable binding properties against essential proteins in Streptococcus agalactiae, highlighting its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains hydroxyl and methyl groups | Antioxidant, HDAC inhibitor |

| Bis(4-hydroxyphenyl) sulfide | Lacks methyl groups | Moderate antioxidant activity |

| Bis(4-hydroxy-3,5-dimethylphenyl) sulfide | Additional methyl groups enhance reactivity | Enhanced antioxidant activity |

Propiedades

IUPAC Name |

4-(4-hydroxy-3-methylphenyl)sulfanyl-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2S/c1-9-7-11(3-5-13(9)15)17-12-4-6-14(16)10(2)8-12/h3-8,15-16H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNFPRMKLZDANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30347197 | |

| Record name | Bis(4-hydroxy-3-methylphenyl) Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24197-34-0 | |

| Record name | 4,4′-Thiobis[2-methylphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24197-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Thiodi-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024197340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-hydroxy-3-methylphenyl) Sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30347197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-thiodi-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.507 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.